5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound features a pyrazoline ring fused to a 2-chloro-6-methoxyquinoline moiety and a phenyl group, with a pentanoic acid side chain. Its molecular formula is C₂₅H₂₃ClN₃O₄ (inferred from structural analogs in ), with a molecular weight of approximately 480.93 g/mol. The chloro and methoxy substituents on the quinoline ring enhance lipophilicity, while the carboxylic acid group improves aqueous solubility.
Properties
Molecular Formula |
C24H22ClN3O4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H22ClN3O4/c1-32-17-10-11-19-16(12-17)13-18(24(25)26-19)21-14-20(15-6-3-2-4-7-15)27-28(21)22(29)8-5-9-23(30)31/h2-4,6-7,10-13,21H,5,8-9,14H2,1H3,(H,30,31) |
InChI Key |
MOXQOUXMEVMFJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps. One common route includes the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine to form the pyrazole ring . This intermediate is then reacted with a suitable pentanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent of the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxyquinoline with various phenyl and pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related quinoline and pyrazole derivatives. For instance, a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were screened for their antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results demonstrated varying degrees of effectiveness, suggesting that structural modifications could enhance antimicrobial potency .
Antioxidant Activity
Compounds similar to 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid have also been tested for antioxidant properties. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives showed promising DPPH radical scavenging activity, indicating potential for further exploration in oxidative stress-related conditions .
Therapeutic Applications
The therapeutic potential of this compound extends to various fields:
Cancer Research
Quinoline derivatives have been studied for their anticancer properties. The incorporation of pyrazole moieties may enhance the selectivity and efficacy against cancer cells. Research into similar compounds has shown that they can induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology .
Neurological Disorders
Compounds with quinoline structures are being explored for neuroprotective effects. The ability to cross the blood-brain barrier makes them suitable for treating neurodegenerative diseases. Studies suggest that modifications to quinoline derivatives can lead to enhanced neuroprotective effects .
Case Studies
Several case studies highlight the applications of quinoline and pyrazole derivatives:
- Antibacterial Efficacy : A study demonstrated that certain quinoline derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics .
- Antioxidant Properties : Research has shown that specific modifications in the chemical structure can lead to enhanced antioxidant capabilities, which are crucial in preventing cellular damage .
- Cancer Cell Apoptosis : Investigations into the mechanism of action of quinoline-based compounds revealed their ability to trigger apoptotic pathways in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Mechanism of Action
The mechanism of action of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Note: logP and logD values are estimated based on structural analogs where direct data are unavailable.
Structural and Electronic Differences
- Quinoline Substituents: The target compound’s 2-chloro-6-methoxyquinoline moiety contrasts with dimethoxy () or non-quinoline systems (). Chlorine increases electronegativity, while methoxy groups donate electrons, influencing binding interactions .
- Phenyl Group Modifications : Substitutions like 4-chloro () or 4-methoxy () alter electronic density and steric bulk compared to the unmodified phenyl in the target compound.
- Chain Length: The pentanoic acid chain in the target compound vs. butanoic acid in affects solubility and molecular flexibility.
Physicochemical Properties
- Lipophilicity: The target compound’s logP (~3.8) is higher than the non-quinoline analog in (logP = 3.27) due to the chloro-quinoline group. Dimethoxyquinoline derivatives () show increased hydrophilicity (logP ~4.1) from polar OMe groups.
- Solubility: The pentanoic acid chain enhances aqueous solubility compared to shorter chains (e.g., ), but chloro and methoxy groups may offset this via hydrophobic interactions .
Research Implications
- Agrochemical Potential: Structural similarities to acifluorfen and halosafen (), which are herbicides, suggest possible herbicidal or fungicidal activity for the target compound.
- Drug Development: The pyrazoline scaffold is associated with anti-inflammatory and anticancer properties; modifications to the quinoline ring could optimize pharmacokinetics .
Biological Activity
The compound 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic derivative featuring a complex structure with potential biological activities. This article aims to summarize its biological activity based on available literature, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure
The compound is characterized by the following structural components:
- A quinoline ring system, which is known for its diverse pharmacological properties.
- A pyrazole moiety that contributes to its biological activity.
- An oxopentanoic acid group that may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation reactions between quinoline derivatives and pyrazole intermediates. The methods may vary, but generally follow established synthetic pathways for similar compounds in the literature .
Antimalarial Activity
Recent studies have indicated that compounds related to 2-chloroquinoline derivatives exhibit significant antimalarial activity. For instance, similar compounds have shown promising results against Plasmodium falciparum, with minimal inhibitory concentrations (MIC) reported at 10 µg/mL . The presence of the quinoline core is crucial for this activity, suggesting that our compound may also possess similar antimalarial properties.
Antibacterial Activity
Research into related quinoline derivatives has demonstrated antibacterial effects against various Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. These studies utilized microdilution methods to evaluate antibacterial efficacy . While specific data on our compound is limited, the structural similarities suggest potential antibacterial properties worth exploring.
Anticonvulsant Activity
Some derivatives of quinoline and pyrazole have been evaluated for their anticonvulsant activities. For example, compounds showing interaction with benzodiazepine receptors have been reported to exhibit significant anticonvulsant effects . Given the structural characteristics of our compound, it could be hypothesized that it may also interact with similar pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
